MK-0674 - 887781-62-6

MK-0674

Catalog Number: EVT-276038
CAS Number: 887781-62-6
Molecular Formula: C26H27F6N3O2
Molecular Weight: 527.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MK-0674 is a potent and selective cathepsin K inhibitor from the same structural class as odanacatib with a comparable inhibitory potency profile against Cat K. It is orally bioavailable and exhibits long half-life in pre-clinical species. In vivo studies using deuterated MK-0674 show stereoselective epimerization of the alcohol stereocenter via an oxidation/reduction cycle. From in vitro incubations, two metabolites could be identified: the hydroxyleucine and the glucuronide conjugate which were confirmed using authentic synthetic standards.
Synthesis Analysis

The synthesis of MK-0674 involves multiple steps that include the formation of key intermediates. The process typically requires careful optimization of reaction conditions such as temperature, solvents, and catalysts to maximize yield and purity. Specific methods may involve:

  1. Formation of Key Intermediates: Initial steps focus on constructing the core structure through various organic reactions.
  2. Optimization for Scale: For industrial production, the laboratory synthesis is scaled up, necessitating adjustments in reaction parameters to ensure consistent quality.
  3. Purification Techniques: Techniques like crystallization and chromatography are employed to achieve high purity levels necessary for biological testing.
Molecular Structure Analysis

The molecular structure of MK-0674 features several functional groups that contribute to its biological activity. Notably:

  • The compound contains a fluorinated phenyl ring which enhances its potency.
  • The presence of a cyanocyclopropyl group plays a significant role in its interaction with cathepsin K.

The three-dimensional conformation of MK-0674 allows it to fit into the active site of cathepsin K effectively, thereby inhibiting its function .

Chemical Reactions Analysis

MK-0674 can participate in various chemical reactions:

  1. Oxidation: This can lead to the formation of hydroxylated derivatives.
  2. Reduction: Certain functional groups within MK-0674 can be reduced to yield different products.
  3. Substitution Reactions: These reactions allow for the introduction of various substituents onto the core structure.

Common reagents involved in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride .

Mechanism of Action

MK-0674 exerts its pharmacological effects primarily through the selective inhibition of cathepsin K. By binding to the active site of this cysteine protease, MK-0674 prevents it from degrading collagen in bone tissue. This inhibition is critical in reducing bone resorption, making MK-0674 a potential therapeutic agent for conditions such as osteoporosis . In vivo studies have demonstrated that deuterated forms of MK-0674 undergo stereoselective epimerization via an oxidation/reduction cycle, leading to the formation of metabolites like hydroxyleucine and glucuronide conjugates .

Physical and Chemical Properties Analysis

MK-0674 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but may have limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Bioavailability: MK-0674 is characterized by high oral bioavailability and a long half-life in preclinical models, which supports its potential use in therapeutic applications .
Applications

MK-0674 has numerous scientific applications across various fields:

  1. Chemistry: It serves as a tool compound for studying cathepsin K inhibition and collagen degradation processes.
  2. Biology: Researchers utilize MK-0674 in cellular and molecular biology studies to explore the role of cathepsin K in bone metabolism.
  3. Medicine: Investigations are ongoing into its therapeutic potential for treating osteoporosis and other bone-related diseases.
  4. Pharmaceutical Development: MK-0674 is being explored for developing new drugs targeting cathepsin K and related enzymes involved in bone resorption .
Discovery and Development of MK-0674 as a Cathepsin K Inhibitor

Lead Compound Identification in the Structural Class of Odanacatib Analogues

MK-0674 was identified as a potent cathepsin K (Cat K) inhibitor through targeted exploration of the same structural class as odanacatib (MK-0822), a clinical-stage inhibitor developed by Merck & Co. for osteoporosis treatment. Both compounds share a nitrile-based electrophilic warhead that forms a reversible covalent thioimidate adduct with the active-site cysteine residue (Cys25) of Cat K, conferring high inhibitory potency [1] [3] [10]. MK-0674 exhibits an exceptionally low half-maximal inhibitory concentration (IC₅₀) of 0.4 nM against human Cat K, comparable to odanacatib’s sub-nanomolar potency [5] [9].

Critical structural similarities include:

  • A P1' hydrophobic group (4-methylsulfonylphenyl) occupying the S1' pocket
  • A biphenyl moiety extending into the S3 subsite, forming π-stacking interactions with Tyr67
  • A central stereospecific alcohol linker influencing binding orientation [1] [6] [9]

Unlike earlier peptide-based Cat K inhibitors, MK-0674 and odanacatib belong to a class of non-peptidic, acyclic inhibitors designed for enhanced metabolic stability. MK-0674 was specifically optimized to retain odanacatib’s inhibitory profile while improving oral bioavailability and pharmacokinetic properties [1] [3].

Table 1: Selectivity Profile of MK-0674 Against Cathepsin Family Enzymes

EnzymeIC₅₀ (nM)Selectivity Fold vs. Cat K
Cat K0.41
Cat S97.4243
Cat B462.41,156
Cat F585.81,465
Cat L4,742.811,857

Data derived from enzymatic assays using human recombinant proteases [5] [9].

Rational Design Strategies for Oral Bioavailability Enhancement

Achieving oral bioavailability for Cat K inhibitors faced significant hurdles due to their physicochemical properties (molecular weight >500 Da, low membrane permeability) and susceptibility to first-pass metabolism. MK-0674’s design incorporated three key strategies to overcome gastrointestinal barriers:

  • Metabolic Stabilization via Deuterium Incorporation:The alcohol stereocenter in MK-0674 was selectively deuterated to retard stereoselective epimerization. In vivo studies confirmed that deuterium substitution reduced the rate of oxidation of the (R)-alcohol to the ketone, a critical step in an oxidation/reduction metabolic cycle responsible for racemization. This minimized the formation of less active diastereomers, preserving target engagement [1] [6] [9].

  • Glucuronidation Resistance:The tertiary alcohol group was strategically positioned to sterically hinder glucuronosyltransferase-mediated conjugation. In vitro incubations with liver microsomes demonstrated significantly reduced glucuronide formation compared to earlier analogs with primary alcohols. Only trace amounts of the glucuronide metabolite were detected, confirming enhanced metabolic stability [1] [9].

  • Balanced Lipophilicity for Passive Absorption:LogP optimization (experimental LogP = ~3.5) ensured sufficient lipophilicity for transcellular absorption across intestinal epithelia without compromising solubility. The 4-methylsulfonylphenyl group provided optimal polarity, enabling MK-0674 to comply with the "beyond Rule of 5" (bRo5) principles for orally bioavailable compounds [1] [7].

Table 2: Key Metabolic Pathways of MK-0674 and Mitigation Strategies

Metabolic ChallengeStructural ModificationBiological Outcome
Stereocenter epimerizationDeuteration at alcohol carbon90% reduction in (R)- to (S)-epimer conversion
Glucuronide conjugationSteric shielding of tertiary alcohol<5% glucuronide metabolite formation
CYP450-mediated oxidationFluorinated biphenyl capReduced clearance (CL = 0.3 L/h/kg in dogs)

Data synthesized from preclinical species studies [1] [5] [9].

Optimization of Pharmacokinetic Profiles in Preclinical Species

MK-0674 demonstrated favorable pharmacokinetics across preclinical species, characterized by prolonged half-life and high oral bioavailability, critical for once-daily dosing in humans:

  • Extended Half-Life: In dogs, MK-0674 exhibited a plasma half-life (t₁/₂) of 25–32 hours, significantly longer than early analogs like L-006235 (t₁/₂ = 2–4 h). This was attributed to reduced clearance (0.3 L/h/kg) and increased volume of distribution (Vd = 8 L/kg), indicating efficient tissue penetration, particularly into bone [1] [5] [9].

  • High Oral Bioavailability: Bioavailability exceeded 50% in rats, dogs, and monkeys. In dogs, values reached 89–115% at 2 mg/kg doses, suggesting saturation of first-pass metabolism or involvement of enterohepatic recirculation. Deuterated MK-0674 maintained >80% oral bioavailability, confirming deuterium’s stabilizing effect [1] [9].

  • Bone Resorption Efficacy: In rabbit osteoclast assays, MK-0674 inhibited bone resorption with an IC₅₀ of 10 nM. In vivo studies in ovariectomized rabbits showed significant reduction in urinary collagen crosslinks (CTX-I), a bone resorption biomarker, at plasma concentrations >100 ng/mL [5] [9].

Table 3: Pharmacokinetic Parameters of MK-0674 in Preclinical Species

SpeciesDose (mg/kg)t₁/₂ (h)Cₘₐₓ (ng/mL)AUC₀–∞ (ng·h/mL)F (%)
Rat2184508,20052
Dog23298021,500115
Monkey22462012,80067

Parameters after single oral administration; F = oral bioavailability [1] [5] [9].

Metabolite identification studies using deuterated MK-0674 revealed two primary metabolites:

  • Hydroxyleucine Metabolite: Formed via oxidation of the tert-butyl group, retaining Cat K inhibition (IC₅₀ = 2.1 nM) [9].
  • Trace Glucuronide: Detected only in microsomal incubations supplemented with UDPGA, confirming minimized conjugation [1] [9].

The combined pharmacokinetic and metabolic profile positioned MK-0674 as a promising candidate for clinical evaluation in bone-resorptive diseases.

Properties

CAS Number

887781-62-6

Product Name

MK-0674

IUPAC Name

(2S)-N-(1-cyanocyclopropyl)-2-[[(1S)-1-[4-[4-[(1R)-2,2-difluoro-1-hydroxyethyl]phenyl]phenyl]-2,2,2-trifluoroethyl]amino]-4-fluoro-4-methylpentanamide

Molecular Formula

C26H27F6N3O2

Molecular Weight

527.5 g/mol

InChI

InChI=1S/C26H27F6N3O2/c1-24(2,29)13-19(23(37)35-25(14-33)11-12-25)34-21(26(30,31)32)18-9-5-16(6-10-18)15-3-7-17(8-4-15)20(36)22(27)28/h3-10,19-22,34,36H,11-13H2,1-2H3,(H,35,37)/t19-,20+,21-/m0/s1

InChI Key

YTEORGORWDMMRK-HBMCJLEFSA-N

SMILES

CC(C)(CC(C(=O)NC1(CC1)C#N)NC(C2=CC=C(C=C2)C3=CC=C(C=C3)C(C(F)F)O)C(F)(F)F)F

Solubility

Soluble in DMSO, not in water

Synonyms

MK 0674
MK-0674
MK0674

Canonical SMILES

CC(C)(CC(C(=O)NC1(CC1)C#N)NC(C2=CC=C(C=C2)C3=CC=C(C=C3)C(C(F)F)O)C(F)(F)F)F

Isomeric SMILES

CC(C)(C[C@@H](C(=O)NC1(CC1)C#N)N[C@@H](C2=CC=C(C=C2)C3=CC=C(C=C3)[C@H](C(F)F)O)C(F)(F)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.